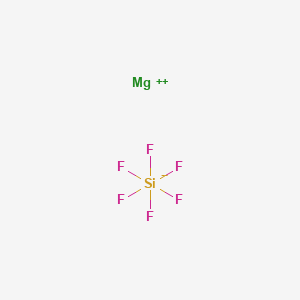

Magnesium hexafluorosilicate

描述

Magnesium hexafluorosilicate is an inorganic compound with the chemical formula MgSiF₆. It is a white crystalline solid that is soluble in water. This compound is primarily used in industrial applications, particularly in the treatment of concrete and ferroconcrete constructions to increase their endurance limit .

准备方法

Synthetic Routes and Reaction Conditions: Magnesium hexafluorosilicate is typically synthesized by reacting hexafluorosilicic acid with a magnesium-containing compound such as caustic magnesite. The reaction conditions include controlling the concentration of reagents, temperature, and the order of reagent addition. The optimal conditions for the synthesis involve using hexafluorosilicic acid of 14% concentration and caustic magnesite with a composition of 75-80% magnesium oxide .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Neutralization: Hexafluorosilicic acid is neutralized with a suspension of magnesite powder to achieve a pH value of about 3-4.

Filtration: The resulting solution is filtered to remove any impurities.

Concentration: The filtered solution is concentrated by evaporation.

Crystallization: The concentrated solution is allowed to crystallize.

Centrifugation and Drying: The crystals are separated by centrifugation and then dried to obtain the final product.

化学反应分析

Types of Reactions: Magnesium hexafluorosilicate primarily undergoes substitution reactions. It can react with various reagents to form different products.

Common Reagents and Conditions:

Hydrolysis: When this compound is exposed to water, it hydrolyzes to form magnesium hydroxide and hexafluorosilicic acid.

Reaction with Bases: It reacts with strong bases like sodium hydroxide to form magnesium hydroxide and sodium hexafluorosilicate.

Major Products Formed:

Magnesium Hydroxide: Formed during hydrolysis.

Sodium Hexafluorosilicate: Formed when reacting with sodium hydroxide.

科学研究应用

Mothproofing Agent

In the textile sector, magnesium hexafluorosilicate serves as an effective mothproofing agent. It protects fabrics from insect damage, ensuring longevity and maintaining quality .

Wood Preservation

Fungicide Properties

The compound is utilized as a wood preservative due to its fungicidal properties. It prevents decay and extends the lifespan of wooden materials used in construction and furniture manufacturing .

Ceramics and Polishing Agents

Surface Treatment

this compound is employed in ceramics for surface treatments, enhancing the aesthetic quality of ceramic tiles and floors. It acts as a polishing agent that improves shine and durability .

Cosmetic Applications

Oral Care Products

In the cosmetic industry, particularly in oral care products like toothpaste and mouthwash, this compound is included for its ability to prevent dental spots and enhance cleaning efficacy . Its use in these products is supported by studies demonstrating its effectiveness in oral hygiene.

Chemical Synthesis

Catalyst in Polymerization

The compound also finds applications as a catalyst in various chemical synthesis processes, contributing to the production of plastics and other synthetic materials .

Case Study 1: Concrete Enhancement

A study conducted on the use of this compound in concrete mixtures demonstrated a significant increase in compressive strength compared to control samples without the additive. The results indicated that incorporating this compound improved durability against freeze-thaw cycles, making it suitable for harsh climates.

Case Study 2: Textile Protection

Research on textile mothproofing revealed that fabrics treated with this compound exhibited a marked reduction in moth damage over a six-month period compared to untreated fabrics. This study underscores its efficacy as an insecticide in textile applications.

作用机制

The mechanism of action of magnesium hexafluorosilicate involves its ability to release fluoride ions in aqueous solutions. These fluoride ions can interact with various molecular targets, including enzymes and structural proteins, leading to changes in their activity and stability. The exact pathways and molecular targets are still under investigation, but the release of fluoride ions is a key aspect of its mechanism .

相似化合物的比较

Calcium Hexafluorosilicate: Similar in structure and properties but contains calcium instead of magnesium.

Zinc Hexafluorosilicate: Contains zinc and has similar applications in industry.

Sodium Hexafluorosilicate: Used in water fluoridation and has different solubility properties compared to magnesium hexafluorosilicate.

Uniqueness: this compound is unique due to its specific applications in enhancing the durability of concrete and ferroconcrete constructions. Its ability to release fluoride ions in a controlled manner makes it particularly useful in industrial applications where long-term stability and durability are required .

生物活性

Magnesium hexafluorosilicate (MgSiF₆) is a compound that has garnered attention for its various biological activities and potential health implications. This article delves into the biological activity of this compound, exploring its toxicity, absorption, and effects on biological systems based on diverse research findings.

- Chemical Formula : MgSiF₆

- CAS Number : 16949-65-8

- Molecular Weight : 178.31 g/mol

- Appearance : White crystalline powder

Acute Toxicity

This compound is classified as hazardous, particularly under acute toxicity categories. Studies indicate that it can cause serious health effects upon ingestion or skin contact. The compound has an LDLo (Lowest Published Lethal Dose) of 5.7 mg/kg body weight in humans following subcutaneous exposure .

Table 1: Acute Toxicity Data

| Exposure Route | Observed Effects | Reference |

|---|---|---|

| Oral | Vomiting, facial numbness, muscle spasms | |

| Skin | Lesions and pustules | |

| Eye Contact | Corneal opacity |

Absorption and Distribution

Fluoride salts, including this compound, are readily absorbed in the gastrointestinal tract, leading to increased serum fluoride levels. In a study involving male Holtzman rats, approximately 50% of administered fluoride was absorbed within 30 minutes . This rapid absorption raises concerns regarding potential systemic effects and toxicity.

Genotoxicity

Current evidence suggests that this compound does not exhibit genotoxic properties. In vitro studies have shown negative results for gene mutation and clastogenicity in bacterial assays . This indicates that the compound may not pose a significant risk for genetic damage.

Long-term Effects

Long-term exposure studies have indicated various adverse effects associated with fluoride compounds, including dental fluorosis and changes in blood parameters at higher concentrations . In a two-year feeding study on rats, significant changes in bone structure and dental health were observed at doses exceeding 4 mg/kg body weight per day .

Case Studies

Case Study 1 : A 32-year-old woman ingested this compound during a suicide attempt. She exhibited symptoms such as vomiting and abdominal pain but recovered after treatment with calcium compounds. This case highlights the acute toxicity of the compound and the importance of immediate medical intervention .

Case Study 2 : In an occupational exposure scenario, a worker developed skin lesions after prolonged contact with this compound used in foam rubber production. This incident underscores the potential dermal hazards associated with handling this compound without appropriate protective measures .

属性

IUPAC Name |

magnesium;hexafluorosilicon(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6Si.Mg/c1-7(2,3,4,5)6;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWUJAAIUAAHJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Si-2](F)(F)(F)(F)F.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6MgSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17084-08-1 (Parent) | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70884950 | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Magnesium fluorosilicate is a crystalline solid. Decomposes at 120 °C. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Dry Powder, Solid; [CAMEO] White powder; [Gelest MSDS] | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15317 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16949-65-8 | |

| Record name | MAGNESIUM FLUOROSILICATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3803 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magnesium fluorosilicate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16949-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016949658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicate(2-), hexafluoro-, magnesium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70884950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium hexafluorosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.278 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM HEXAFLUOROSILICATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H37V80D2JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。